TRPA1 Antagonist Potency: 4-Chlorophenyl vs. 4-Fluorophenyl Tetrahydrofuran – A 6.4-Fold Superiority in Human Ion Channel Assay
In a direct comparison within the same patent series (US10710994) and identical assay conditions, the 4-chlorophenyl-substituted tetrahydrofuran oxadiazole derivative (Example 1, BDBM452523) inhibited human TRPA1 with an IC₅₀ of 0.88 nM, while the 4-fluorophenyl analog (Example 2, BDBM452524) exhibited an IC₅₀ of 5.60 nM, representing a 6.4-fold loss in potency upon Cl→F substitution [1][2]. A second 4-chlorophenyl analog (Example 48, BDBM452570) confirmed sub-nanomolar potency with an IC₅₀ of 0.80 nM, and the most potent 4-chlorophenyl-bearing compound in the series (Example 107, BDBM452629) reached an IC₅₀ of 0.30 nM [3][4]. The cryo-EM structure (PDB 7JUP, resolution 3 Å) confirmed that the 4-chlorophenyl-tetrahydrofuran fragment occupies a defined hydrophobic pocket within the TRPA1 binding site, where chlorine's van der Waals radius (1.75 Å) provides optimal shape complementarity compared to fluorine (1.47 Å) [1].
| Evidence Dimension | Human TRPA1 channel inhibition (antagonist IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.88 nM (4-Cl, Example 1); IC₅₀ = 0.80 nM (4-Cl, Example 48); IC₅₀ = 0.30 nM (4-Cl, Example 107) |
| Comparator Or Baseline | IC₅₀ = 5.60 nM (4-F, Example 2, BDBM452524) |
| Quantified Difference | 6.4-fold greater potency for 4-Cl vs. 4-F (Example 1 vs. Example 2); up to 18.7-fold for the most potent 4-Cl analog |
| Conditions | Human TRPA1 expressed in CHO cells; FLIPR Tetra instrument; calcium-based fluorescence assay |
Why This Matters
For procurement decisions in TRPA1-targeted drug discovery, selecting the 4-chlorophenyl building block over the 4-fluorophenyl analog directly translates to sub-nanomolar versus single-digit nanomolar lead compounds, a difference that determines whether a series meets typical hit-to-lead potency thresholds.
- [1] Terrett, J. A.; et al. Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists. J. Med. Chem. 2021, 64 (7), 3843–3869. DOI: 10.1021/acs.jmedchem.0c02023. View Source
- [2] BindingDB BDBM452523: 1-((3-((3R,5R)-5-(4-chlorophenyl)tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1,7-dihydro-6H-purin-6-one. IC50 = 0.88 nM (human TRPA1, FLIPR Tetra, CHO cells). View Source
- [3] BindingDB BDBM452524: 1-((3-((3R,5R)-5-(4-fluorophenyl)tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-1,7-dihydro-6H-purin-6-one. IC50 = 5.60 nM (human TRPA1, FLIPR Tetra, CHO cells). View Source
- [4] BindingDB BDBM452570 (Example 48): IC50 = 0.80 nM; BDBM452629 (Example 107): IC50 = 0.30 nM. US Patent US10710994. View Source
